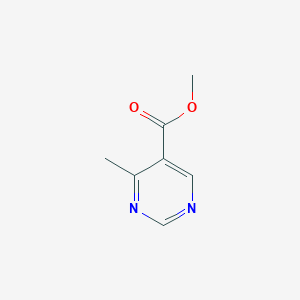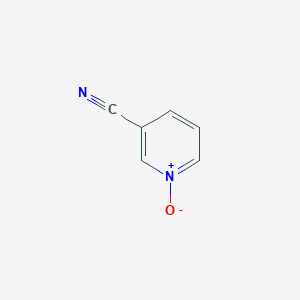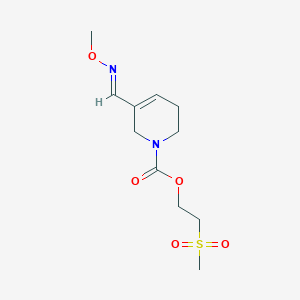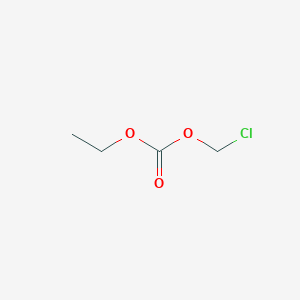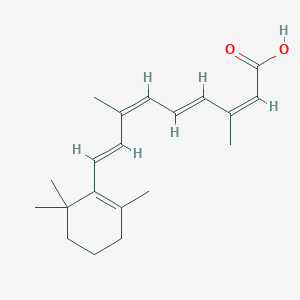
9,13-Di-cis-retinoic acid
Übersicht
Beschreibung
Identification and Circulation of 9,13-Di-cis-retinoic Acid
9,13-Di-cis-retinoic acid (9,13-di-cis-RA) has been identified as a significant circulating retinoid in bovine plasma and is also a major circulating product after 9-cis-RA administration in rats. It is distinct from other retinoic acid isomers and has been shown to interconvert with 9-cis-RA, suggesting a role in modifying the concentration and activity of 9-cis-RA in vivo. This compound has little or no affinity for cellular retinoic acid binding proteins, indicating a unique physiological role .
Synthesis Analysis
The synthesis of 9,13-di-cis-RA has not been detailed in the provided papers, but its identification as a major plasma metabolite of 9-cis-RA suggests that it is produced through metabolic processes in vivo. The compound has been synthesized for research purposes, as indicated by its use in studies on the human acute promyelocytic leukemia cell line HL-60 .
Molecular Structure Analysis
The molecular structure of 9,13-di-cis-RA has been characterized by its chemical, spectral, and chromatographic properties. It is distinct from other isomers of retinoic acid, such as 9-cis-RA, 13-cis-RA, and all-trans-RA. The molecular conformation and crystal structure of a related compound, 13-cis-5,6-epoxy retinoic acid, have been investigated, providing insights into the geometry of these molecules .
Chemical Reactions Analysis
9,13-Di-cis-RA undergoes interconversion with 9-cis-RA, indicating that it participates in chemical reactions that alter its isomeric form. This interconversion has implications for its biological activity and the regulation of retinoid-responsive genes . Additionally, 9-cis-RA can be metabolized to 13,14-dihydro-9-cis-RA, which may represent an initial step leading to beta-oxidation or conjugation with taurine to form a novel metabolite .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9,13-di-cis-RA have been inferred from its behavior in high-performance liquid chromatography and its spectral characteristics. It is a polar metabolite of 9-cis-RA and exhibits distinct chromatographic properties that allow for its separation and identification from other retinoic acid isomers . The compound's affinity for retinoid receptors has been quantified, revealing a much lower affinity for human retinoid X receptors compared to 9-cis-RA .
Biological Activity and Metabolism
9,13-Di-cis-RA has been shown to have biological effects on human acute promyelocytic leukemia cells, with activity comparable to all-trans-retinoic acid. It acts additively with all-trans-retinoic acid and synergistically with 1α, 25-dihydroxyvitamin D3 to inhibit cell proliferation . In keratinocytes, 9,13-di-cis-RA appears to be less potent than its isomer 9-cis-RA and is considered an inactive metabolic derivative at biologically relevant concentrations .
Clinical Implications and Case Studies
In clinical settings, 9-cis-RA and 13-cis-RA have been compared for their anti-acne effects. While 9-cis-RA showed no beneficial effects, 13-cis-RA responded favorably, indicating that the biological activity of these compounds can vary significantly in therapeutic contexts . The presence of 9,13-di-cis-RA in plasma during the periparturient period in cows suggests that it may play a role in the metabolic changes associated with late gestation and early lactation .
Wissenschaftliche Forschungsanwendungen
Endogenous Ligand of Retinoid X Receptor (RXR)
- Scientific Field : Biochemistry and Nutrition
- Summary of Application : 9,13-Di-cis-retinoic acid, also known as 9-Cis-13,14-dihydroretinoic acid (9CDHRA), has been identified as an endogenous ligand of the retinoid X receptor (RXR) in mice . This discovery fills a gap in our understanding of RXR, which is a ligand-activated transcription factor that controls a variety of physiological processes .
- Methods of Application : The identification of 9CDHRA as an endogenous RXR ligand was achieved through biochemical and genetic studies . The metabolic and nutrimetabolic pathways for the endogenous synthesis of 9CDHRA from related 13,14-dihydro retinoids, 9-cis retinoids, and 9-cis-13,14-dihydro retinoids were also examined .
- Results or Outcomes : The study found that 9CDHRA induces moderate transcriptional RXR activation . It also proposed that 9CDHRA may represent an end product of a novel vitamin A pathway for activation of the nuclear hormone receptors, the retinoic acid receptors (RARs), and, most importantly, the RXRs .
Inhibitor of Cell Proliferation and Inducer of Cell Differentiation
- Scientific Field : Cell Biology
- Summary of Application : 9,13-Di-cis-retinoic acid is a vitamin A analog that has been found to inhibit cell proliferation and induce cell differentiation .
- Methods of Application : The application of 9,13-Di-cis-retinoic acid in cell biology involves its use as a biochemical agent in cell culture experiments .
- Results or Outcomes : The specific outcomes of these experiments can vary, but the overall effect of 9,13-Di-cis-retinoic acid is to inhibit cell proliferation and induce cell differentiation .
Safety And Hazards
When handling 9,13-Di-cis-retinoic Acid, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of exposure, seek immediate medical attention .
Eigenschaften
IUPAC Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-CDMOMSTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858776 | |
| Record name | 9-cis,13-cis-Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9,13-cis-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9,13-Di-cis-retinoic acid | |
CAS RN |
5352-74-9 | |
| Record name | 9,13-Di-cis-retinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5352-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,13-Di-cis-retinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-cis,13-cis-Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,13-DI-CIS-RETINOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD8WK9JQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9,13-cis-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | 9,13-cis-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





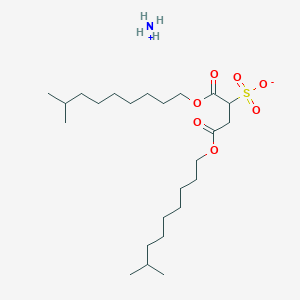


![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)

